Regioselective Oxidation to 5-Trimethylsilyl-Isophthalic Acid in 91% Yield vs. Terephthalic Acid from 2,5-Isomer
Liquid-phase oxidation of 1-(trimethylsilyl)-3,5-dimethylbenzene (5-trimethylsilyl-m-xylene) with potassium permanganate in aqueous pyridine produces 5-trimethylsilyl-isophthalic acid in 91% yield [1]. Under identical conditions, the regioisomeric 1-(trimethylsilyl)-2,5-dimethylbenzene (2-trimethylsilyl-p-xylene) yields 2-trimethylsilyl-terephthalic acid in 92% yield [1]. Although the yields are comparable, the constitutional identity of the diacid product is regiochemically predetermined: the 3,5-dimethyl isomer delivers exclusively the meta-oriented isophthalic acid scaffold, while the 2,5-isomer gives the para-oriented terephthalic acid [1]. This regiochemical divergence is critical for polymer science, where meta- vs. para-linkages dictate glass transition temperature, crystallinity, and mechanical properties [2].
| Evidence Dimension | Oxidation product regiochemistry and yield |
|---|---|
| Target Compound Data | 5-Trimethylsilyl-isophthalic acid (meta-diacid) in 91% yield |
| Comparator Or Baseline | 2-Trimethylsilyl-terephthalic acid (para-diacid) from 2,5-isomer in 92% yield |
| Quantified Difference | Comparable yield (~91% vs. 92%), but divergent regioisomeric diacid products (meta vs. para); synthesis of the 3,5-isomer itself proceeds in 86% distilled yield at 97% GC purity |
| Conditions | KMnO₄ in aqueous pyridine; preparation via reaction of 5-bromo-m-xylene with ClSiMe₃ followed by distillation (5.2 mmHg/77 °C) |
Why This Matters
The 3,5-isomer is the exclusive precursor to meta-substituted isophthalic acid-based silicon-containing engineering thermoplastics, a structural niche not accessible from any other dimethylphenyltrimethylsilane regioisomer.
- [1] U.S. Patent 5,082,959, Process for preparing silylated aromatic acids, Example I–II, 1990. View Source
- [2] U.S. Patent 5,082,959, Process for preparing silylated aromatic acids, Background of the Invention, 1990. View Source
